1,1,2-Trimethyl-2-prop-1-ynylcyclobutane
Description
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is a cyclobutane derivative featuring a strained four-membered ring substituted with three methyl groups and a terminal alkyne (prop-1-ynyl) group.
Properties
CAS No. |
110656-00-3 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,1,2-trimethyl-2-prop-1-ynylcyclobutane |
InChI |
InChI=1S/C10H16/c1-5-6-10(4)8-7-9(10,2)3/h7-8H2,1-4H3 |
InChI Key |
YDXZOZAYBOKILQ-UHFFFAOYSA-N |
SMILES |
CC#CC1(CCC1(C)C)C |
Canonical SMILES |
CC#CC1(CCC1(C)C)C |
Synonyms |
Cyclobutane, 1,1,2-trimethyl-2-(1-propynyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Structural Analogues
(a) 1-Thiocyanatoprop-2-yne (Prop-2-yn-1-ylsulfanyl)carbonitrile
- Structure : Linear alkyne (prop-2-ynyl) with a thiocyanate (-SCN) group.
- Key Properties: Molecular Formula: C₄H₃NS (vs. C₁₀H₁₆ for 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane). Hazards: No classified physical or environmental hazards reported, but toxicological data are incomplete .
(b) 1,2,3-Trichloropropane
- Structure : Linear propane substituted with three chlorine atoms.
- Key Properties: Molecular Formula: C₃H₅Cl₃. Regulatory Status: Listed in TSCATS (Toxic Substances Control Act Test Submissions) with active NIH research projects investigating its toxicity and environmental persistence . Toxicity: Documented carcinogenic and neurotoxic effects in animal studies, highlighting risks absent in the less halogenated this compound.
(c) Isopentane (2-Methylbutane)
- Structure : Branched alkane (C₅H₁₂) without functional groups.
- Key Properties :
Physicochemical and Hazard Profiles
Research Findings and Gaps
- Reactivity : The cyclobutane ring in this compound is expected to exhibit strain-driven reactivity (e.g., [2+2] cycloadditions), contrasting with linear alkyne derivatives like (Prop-2-yn-1-ylsulfanyl)carbonitrile, which prioritize functional group transformations .
- Toxicological Data : Unlike 1,2,3-Trichloropropane, which has extensive toxicity profiles, the methyl and alkyne substituents in the cyclobutane derivative may reduce acute toxicity but require empirical validation .
- Environmental Impact : Cyclic hydrocarbons generally exhibit lower volatility but higher persistence compared to linear alkanes (e.g., isopentane), though degradation pathways for strained systems remain understudied .
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